Methyl 3-(4-(4-bromophenyl)piperazin-1-yl)propanoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
Key $$ ^1\text{H} $$-NMR signals (hypothesized from analogous compounds):
- Piperazine protons : Two sets of triplets at δ 2.6–3.1 ppm (N–CH2–CH2–N).
- Aromatic protons : Doublets at δ 7.3–7.5 ppm (4-bromophenyl, J = 8.5 Hz).
- Methyl ester : Singlet at δ 3.67 ppm (–OCOCH3).
- Propanoate chain : Triplet at δ 2.41 ppm (–CH2COO–) and quartet at δ 3.54 ppm (–NCH2–).
$$ ^{13}\text{C} $$-NMR would show:
Mass Spectrometric Fragmentation Patterns
Infrared (IR) Vibrational Signatures
- Ester carbonyl : Strong stretch at 1740 cm$$ ^{-1} $$.
- Aromatic C–Br : Bend at 560 cm$$ ^{-1} $$.
- Piperazine N–H : Broad peak at 3300 cm$$ ^{-1} $$ (if protonated).
Structural Data Summary Table
Properties
IUPAC Name |
methyl 3-[4-(4-bromophenyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTALCMIOIGVTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Bromophenyl)piperazine
The synthesis begins with the preparation of 1-(4-bromophenyl)piperazine, a key intermediate. This is achieved via Buchwald-Hartwig amination , where 4-bromoiodobenzene reacts with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). The reaction proceeds under inert conditions in a solvent such as toluene or dioxane at 80–100°C.
Reaction Conditions
Synthesis of Methyl 3-Mesylpropanoate
Methyl 3-hydroxypropanoate is converted to its mesylate derivative to enhance leaving-group ability. The hydroxyl group is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.
Procedure
Alkylation of 1-(4-Bromophenyl)piperazine
The mesylate undergoes nucleophilic substitution with 1-(4-bromophenyl)piperazine. The reaction is conducted in acetonitrile (MeCN) or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
Optimized Protocol
-
Reagents : 1-(4-Bromophenyl)piperazine (1 equiv), methyl 3-mesylpropanoate (1.2 equiv)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF
-
Temperature : 60°C, 12 h
-
Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/EtOAc 3:1).
Alternative Method Using Reductive Amination
Formation of the Propanoate-Piperazine Linkage
An alternative route employs reductive amination between methyl 3-oxopropanoate and 1-(4-bromophenyl)piperazine. Sodium cyanoborohydride (NaBH₃CN) facilitates the reaction in methanol under acidic conditions.
Key Parameters
-
Substrates : Methyl 3-oxopropanoate (1 equiv), 1-(4-bromophenyl)piperazine (1 equiv)
-
Reducing Agent : NaBH₃CN (1.5 equiv)
-
Acid Catalyst : Acetic acid (0.1 equiv)
-
Solvent : MeOH
-
Temperature : Room temperature, 24 h
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (CDCl₃, 400 MHz) : δ 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 3.68 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine-H), 2.60–2.55 (m, 4H, piperazine-H), 2.50 (t, J = 7.2 Hz, 2H, CH₂COO), 2.35 (t, J = 7.2 Hz, 2H, NCH₂).
-
ESI-MS : m/z 327.22 [M + H]⁺ (calculated for C₁₄H₁₉BrN₂O₂: 327.06).
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Alkylation | 72 | >98 | Scalable, minimal byproducts |
| Reductive Amination | 65 | 95 | Mild conditions, avoids mesylation |
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry is advantageous. Methyl 3-mesylpropanoate and 1-(4-bromophenyl)piperazine are mixed in a microreactor at 80°C with a residence time of 10 min, achieving 85% conversion. Catalyst recycling and solvent recovery systems further enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4-bromophenyl)piperazin-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Hydrolysis: 3-(4-(4-bromophenyl)piperazin-1-yl)propanoic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-(4-bromophenyl)piperazin-1-yl)propanoate is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with various receptors and enzymes, making it a candidate for drug development.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness comparable to established antibiotics like vancomycin and ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperazine with bromophenyl | Antimicrobial |
| Methyl 3-amino-3-(phenyl)propanoate | No halogen substituent | Broader applications in drug design |
| 4-Bromo-L-phenylalanine | Bromine on phenylalanine | Studied for anticancer activity |
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. In vitro studies have shown that it can reduce neuronal cell death under oxidative stress conditions, suggesting its therapeutic potential in conditions such as Alzheimer's disease .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The bromophenyl group can be reduced to a phenyl group, altering its reactivity.
- Substitution Reactions : The bromine atom can be replaced with other functional groups via nucleophilic substitution.
Antimicrobial Efficacy Study
A focused study assessed the antimicrobial activity of this compound, revealing its ability to inhibit bacterial growth effectively. The results indicated that at concentrations as low as 16 µg/mL, the compound could significantly reduce the viability of pathogenic bacteria, positioning it as a promising lead molecule for antibiotic development.
Neuroprotection in Cell Models
Another study explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings revealed a substantial reduction in cell death (p < 0.01) compared to untreated controls, highlighting its potential role in enhancing cell viability during neurotoxic conditions .
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4-bromophenyl)piperazin-1-yl)propanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromophenyl group may enhance binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 4-bromophenyl group in the target compound can be compared to halogenated or substituted phenyl rings in analogs:
- Halogen Substitutions: Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Replacing bromo with chloro () reduces steric bulk but maintains electron-withdrawing effects. Such substitutions may influence binding affinity in receptor-targeted compounds . Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4): Fluorine’s smaller size and strong electronegativity could enhance metabolic stability and membrane permeability .
- Non-Halogen Substitutions: Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6): Methoxy groups are electron-donating, which may alter electronic interactions with biological targets .
Table 1: Impact of Aromatic Substituents on Key Properties
Ester Group Modifications
The methyl ester in the target compound can be compared to ethyl or oxo-containing esters:
- Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate: The 3-oxo group () introduces a hydrogen-bond acceptor, which could enhance target binding but reduce metabolic stability compared to the non-oxo target compound .
Table 2: Ester Group Comparisons
Piperazine-Linked Moieties
The propanoate chain in the target compound contrasts with quinoline-carbonyl or triazole-thione groups in analogs:
Pharmacological Considerations
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Dopamine Receptor Targeting : Piperazine is a common pharmacophore in CNS agents. L-750,667 (), a piperazine-containing azaindole, exhibits high D4 receptor selectivity (Ki = 0.51 nM), suggesting that the target compound could be optimized for similar receptor interactions .
Biological Activity
Methyl 3-(4-(4-bromophenyl)piperazin-1-yl)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula : C14H19BrN2O2
Molecular Weight : 319.22 g/mol
CAS Number : 68080246
IUPAC Name : this compound
The compound features a piperazine ring, which is known for its diverse biological activities, making it a significant scaffold in drug design. The presence of the bromophenyl group enhances its lipophilicity and may contribute to its receptor binding affinities.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate acylating agents. One common method includes the use of methyl propanoate and a brominated phenyl piperazine in a controlled reaction environment to ensure high yields and purity.
Pharmacological Profiles
- Serotonin Receptor Affinity :
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to this compound. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- Antibacterial Properties :
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Serotonin Receptor | High affinity for 5-HT7 receptor | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antibacterial | Effective against specific bacterial strains |
Case Study 1: Antidepressant Potential
A study investigated the antidepressant-like effects of this compound in animal models. Results indicated that administration led to significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .
Case Study 2: Cancer Cell Line Testing
In vitro testing against FaDu hypopharyngeal tumor cells demonstrated that this compound induced apoptosis more effectively than standard reference drugs like bleomycin. The mechanism was attributed to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(4-(4-bromophenyl)piperazin-1-yl)propanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via aminomethylation or nucleophilic substitution reactions. For example, aminomethylation of ketones with piperazine derivatives (e.g., 1-(4-bromophenyl)piperazine) in the presence of formaldehyde or paraformaldehyde is a common approach . To optimize yields, employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions . Computational tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction to confirm molecular geometry and bond angles (e.g., C–N–C bond angles in the piperazine ring, typically ~109.5°–120°) . Pair with HPLC-MS for purity assessment, ensuring mobile-phase compatibility with brominated aromatic systems to avoid column degradation . Differential scanning calorimetry (DSC) can determine melting points (e.g., 187–190°C for analogous piperazine derivatives) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation and respiratory hazards . Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. For spills, use activated carbon or vermiculite, followed by neutralization with 10% sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity or pharmacokinetic properties?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., serotonin/dopamine receptors, common for piperazine derivatives) . Calculate binding energies and compare with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to infer SAR . Use COMSOL Multiphysics for diffusion modeling across lipid bilayers, adjusting substituents (e.g., bromophenyl vs. methyl groups) to optimize logP values .
Q. What experimental strategies resolve contradictions in biological activity data for similar piperazine derivatives?
- Methodological Answer : Use meta-analysis of published IC₅₀ values (e.g., cytotoxicity assays for 4-bromophenyl analogs) to identify outliers . Validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays). Investigate stereochemical effects: synthesize enantiomers (R/S) and compare activities, as seen in chiral 1-phenyl-1-propanol derivatives .
Q. How can advanced separation technologies improve purification of this compound from reaction byproducts?
- Methodological Answer : Implement membrane separation (e.g., nanofiltration with 200–300 Da MWCO membranes) to isolate the target (MW ~350–400 g/mol) from smaller byproducts . For chiral impurities, use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) . Monitor via in-line FTIR for real-time purity tracking .
Q. What role does the bromine atom play in stabilizing the compound’s crystalline structure?
- Methodological Answer : Bromine’s high electron density and polarizability enhance London dispersion forces , stabilizing crystal packing. Compare with non-brominated analogs (e.g., 4-methylphenyl derivatives) via XRD to quantify differences in lattice energies . Thermogravimetric analysis (TGA) can correlate Br content with thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
